(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid

CAS No.: 90731-57-0

Cat. No.: VC3733472

Molecular Formula: C15H20NO4-

Molecular Weight: 278.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90731-57-0 |

|---|---|

| Molecular Formula | C15H20NO4- |

| Molecular Weight | 278.32 g/mol |

| IUPAC Name | (2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoate |

| Standard InChI | InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/p-1/t10-,12-/m0/s1 |

| Standard InChI Key | XFSLNPBJZAPTMM-JQWIXIFHSA-M |

| Isomeric SMILES | C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)[O-])NC(=O)OC(C)(C)C |

| SMILES | CC(C1=CC=CC=C1)C(C(=O)[O-])NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C1=CC=CC=C1)C(C(=O)[O-])NC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Nomenclature

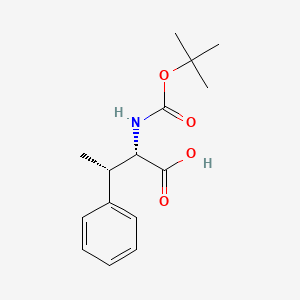

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid belongs to the family of protected amino acids, specifically a phenylalanine derivative with a beta-methyl group and tert-butoxycarbonyl (Boc) protection on the amino function. This compound is recognized in chemical databases and literature under several synonyms, providing consistent identification across research platforms.

Identification Parameters

The compound is uniquely identified by specific registry numbers and nomenclature designations as outlined in Table 1.

Table 1: Identification Parameters of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid

| Parameter | Value |

|---|---|

| Primary CAS Number | 90731-57-0 |

| Alternative CAS Number | 115132-19-9 |

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol |

| IUPAC Name | N-tert-butoxycarbonyl-(betaS)-beta-methyl-L-phenylalanine |

| Alternative Names | N-BOC-ERYTHRO-L-BETA-METHYLPHENYLALANINE; (2S,3S)-N-Boc-2-Amino-3-phenylbutanoic acid |

The compound's identity is further confirmed through various chemical databases and registration systems, establishing its presence as a recognized research chemical with defined structural properties .

Structural Characteristics

The stereochemical configuration of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid is central to its biological and chemical properties. The compound features two specific stereogenic centers that define its three-dimensional arrangement and reactivity profile.

Molecular Structure

The compound contains several key structural elements:

-

A phenyl ring connected to a chiral carbon at the 3-position

-

A protected amino group at the 2-position, featuring the tert-butoxycarbonyl protecting group

-

A carboxylic acid function

-

Two defined stereogenic centers with S configuration

The three-dimensional arrangement of these components determines the compound's interaction with biological targets and its behavior in chemical transformations. The HELM notation for this compound (PEPTIDE1{[CC@@HC@@HNC(=O)OC(C)(C)C]}$$$$) provides a standardized representation of its complete structure, including stereochemical configurations .

Physical and Chemical Properties

The physical and chemical properties of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid are summarized in Table 2, reflecting its behavior under various laboratory and storage conditions.

Table 2: Physical and Chemical Properties of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid

| Property | Description |

|---|---|

| Physical State | Solid |

| Solubility | Soluble in polar organic solvents including DMSO; precise solubility parameters vary by solvent |

| Storage Stability | When stored at -80°C, stable for approximately 6 months; at -20°C, stable for approximately 1 month |

| Functional Groups | Carboxylic acid, protected amine (Boc), phenyl group |

| Stereochemistry | (2S,3S) configuration, erythro arrangement |

The compound's solubility follows patterns typical of protected amino acids, with good dissolution in organic solvents but limited water solubility. This property profile influences its handling and application in research settings .

| Target Concentration | Amount of Compound | ||

|---|---|---|---|

| 1 mg | 5 mg | 10 mg | |

| 1 mM | 3.58 mL | 17.9 mL | 35.8 mL |

| 5 mM | 0.716 mL | 3.58 mL | 7.16 mL |

| 10 mM | 0.358 mL | 1.79 mL | 3.58 mL |

When preparing solutions, researchers should select appropriate solvents based on the compound's solubility profile and the requirements of their specific experimental conditions. It is recommended to prepare separate aliquots of the stock solution to avoid repeated freeze-thaw cycles that could compromise stability .

Applications in Research

The compound (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid has significant applications in various research domains, particularly in organic synthesis and medicinal chemistry.

Chemical Research Applications

As a protected amino acid derivative, this compound serves as a valuable building block in:

-

Peptide synthesis, particularly for the creation of modified peptides with altered conformational properties

-

Development of peptidomimetics and small molecule pharmaceuticals

-

Structure-activity relationship studies where specific stereochemistry influences biological activity

-

Asymmetric synthesis as a chiral auxiliary or catalyst component

The defined stereochemistry at the beta-position (3-position) relative to the carboxylic acid group creates unique conformational properties that can influence both chemical reactivity and biological recognition when incorporated into larger structures .

| Storage Form | Condition | Recommended Duration |

|---|---|---|

| Solid | Cool, dry environment | Follow manufacturer recommendations |

| Stock Solution at -80°C | Aliquoted to minimize freeze-thaw cycles | Up to 6 months |

| Stock Solution at -20°C | Aliquoted to minimize freeze-thaw cycles | Up to 1 month |

When preparing stock solutions, it is advisable to create separate aliquots to avoid repeated freezing and thawing, which can accelerate degradation of the compound and compromise experimental results .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume